REACTION_SMILES
|
[CH3:15][O:16][C:17]([c:18]1[c:19]([CH3:28])[c:20]([O:26][CH3:27])[cH:21][c:22]([O:24][CH3:25])[cH:23]1)=[O:29].[CH3:1][N:2]([CH:3]=[O:4])[CH3:5].[CH4:6].[Cl:30][CH2:31][Cl:32].[Cl:7][CH2:8][Cl:9].[P:10]([Cl:11])([Cl:12])([Cl:13])=[O:14]>>[CH:3](=[O:4])[c:23]1[c:18]([C:17]([O:16][CH3:15])=[O:29])[c:19]([CH3:28])[c:20]([O:26][CH3:27])[cH:21][c:22]1[O:24][CH3:25]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(=O)c1cc(OC)cc(OC)c1C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)c1c(C)c(OC)cc(OC)c1C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |